2-Chloro-1-phenylprop-2-EN-1-one
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Overview
Description
Alpha-Chloroacrylophenone, also known as 2-chloro-1-phenylethanone, is a chemical compound with the molecular formula C8H7ClO. It is a white to gray crystalline solid with a pungent and irritating odor. This compound is primarily known for its use as a riot control agent, commonly referred to as tear gas or mace .
Preparation Methods
Alpha-Chloroacrylophenone can be synthesized through various methods. One common method involves the chlorination of acetophenone. This process can be carried out by passing chlorine gas into boiling acetophenone . Another method involves the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of an aluminum chloride catalyst . Industrial production methods often utilize microchannel chlorination reactions, which offer advantages such as high atom economy, fast reaction speed, environmental safety, and continuous production .
Chemical Reactions Analysis
Alpha-Chloroacrylophenone undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various products depending on the oxidizing agents used.
Reduction Reactions: It can be reduced to form corresponding alcohols or other reduced products.
Common reagents used in these reactions include N-bromosuccinimide for bromination, pyridine hydrobromide perbromide for bromination, and various catalysts for oxidation and reduction reactions . Major products formed from these reactions include α-bromoacetophenone and other substituted acetophenones .
Scientific Research Applications
Alpha-Chloroacrylophenone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: It has been studied for its potential use in biological assays and as a reagent in biochemical research.
Medicine: It has been explored for its potential therapeutic applications, although its primary use remains in riot control.
Industry: It is used in the production of pharmaceuticals, pesticides, and other chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-phenylprop-2-EN-1-one involves its ability to act as a strong mucous membrane irritant. It activates the lacrimal glands, causing excessive tearing and pain in the eyes. This compound also irritates the respiratory tract, leading to coughing and difficulty breathing . The molecular targets and pathways involved include the activation of sensory neurons and the release of inflammatory mediators.
Comparison with Similar Compounds
Alpha-Chloroacrylophenone can be compared with other similar compounds such as:
2-Chloroacetophenone:
2-Chlorobenzylidene Malononitrile (CS gas): A more potent lacrimator with less systemic toxicity compared to 2-Chloro-1-phenylprop-2-EN-1-one.
Dibenz[b,f]-1,4-oxazepine (CR gas): The most potent lacrimator with the least systemic toxicity.
Alpha-Chloroacrylophenone is unique due to its specific chemical structure and its historical use as a riot control agent. It is thermally stable and can be distilled at ambient conditions, making it distinct from other tear agents .
Properties
CAS No. |
19233-44-4 |
---|---|
Molecular Formula |
C9H7ClO |
Molecular Weight |
166.6 g/mol |
IUPAC Name |
2-chloro-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C9H7ClO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H2 |
InChI Key |
OXAKTNJXLVDKME-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)C1=CC=CC=C1)Cl |
Canonical SMILES |
C=C(C(=O)C1=CC=CC=C1)Cl |
Synonyms |
2-Propen-1-one, 2-chloro-1-phenyl- (9CI) |
Origin of Product |
United States |
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